5-HT3 Binding Affinity vs. Granisetron
In direct radioligand displacement assays using [3H]GR65630 in rat cortical membranes, ondansetron exhibited a pKi value of 8.70 (Ki = 2.0 nM), whereas granisetron demonstrated a pKi of 9.15 (Ki = 0.71 nM), indicating that granisetron possesses approximately 2.8-fold higher binding affinity for the 5-HT3 receptor under identical experimental conditions [1]. Ondansetron's Ki for human recombinant 5-HT3A receptors has been reported as 6.16 nM , further confirming species-consistent moderate affinity within the class.
| Evidence Dimension | 5-HT3 receptor binding affinity (pKi / Ki) |
|---|---|
| Target Compound Data | pKi = 8.70 ± (8.64–8.77); Ki ≈ 2.0 nM |
| Comparator Or Baseline | Granisetron: pKi = 9.15 ± (9.02–9.28); Ki ≈ 0.71 nM |
| Quantified Difference | Granisetron affinity ~2.8× higher (pKi difference: 0.45 units) |
| Conditions | [3H]GR65630 radioligand displacement in rat cortical membranes; correlation coefficient r = 0.97 with functional pA2 values in vagus nerve |
Why This Matters
Higher binding affinity of granisetron does not translate to superior clinical efficacy in most contexts; ondansetron's moderate affinity combined with favorable pharmacokinetics and extensive formulary presence provides a balanced profile for routine antiemetic procurement.
- [1] Ito H, Hidaka K, Miyata K, et al. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex. Neuropharmacology. 1995;34(6):631-637. View Source
